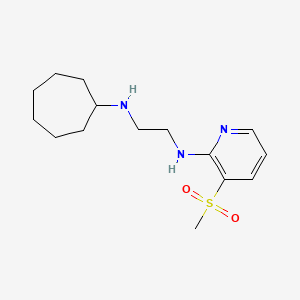![molecular formula C10H14N2O4S B6645460 3-[Methyl-(3-methylsulfonylpyridin-2-yl)amino]propanoic acid](/img/structure/B6645460.png)
3-[Methyl-(3-methylsulfonylpyridin-2-yl)amino]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[Methyl-(3-methylsulfonylpyridin-2-yl)amino]propanoic acid, also known as MSMP, is a chemical compound that has been studied extensively in scientific research for its potential therapeutic applications. MSMP is a pyridine-based compound that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The exact mechanism of action of 3-[Methyl-(3-methylsulfonylpyridin-2-yl)amino]propanoic acid is not fully understood, but it is thought to act through a variety of pathways. 3-[Methyl-(3-methylsulfonylpyridin-2-yl)amino]propanoic acid has been shown to inhibit the activity of certain enzymes that play a role in cancer cell growth and proliferation, as well as to induce apoptosis, or programmed cell death, in cancer cells. 3-[Methyl-(3-methylsulfonylpyridin-2-yl)amino]propanoic acid has also been shown to modulate the activity of certain signaling pathways that are involved in inflammation and oxidative stress.
Biochemical and Physiological Effects
3-[Methyl-(3-methylsulfonylpyridin-2-yl)amino]propanoic acid has been shown to have a variety of biochemical and physiological effects, including anti-tumor, anti-inflammatory, and anti-oxidant properties. 3-[Methyl-(3-methylsulfonylpyridin-2-yl)amino]propanoic acid has also been shown to have a protective effect on certain organs, such as the liver and kidneys, and to improve glucose and lipid metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-[Methyl-(3-methylsulfonylpyridin-2-yl)amino]propanoic acid for lab experiments is its relatively low toxicity, making it a safer alternative to other compounds that may have more harmful effects. However, one limitation of 3-[Methyl-(3-methylsulfonylpyridin-2-yl)amino]propanoic acid is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are many potential future directions for research on 3-[Methyl-(3-methylsulfonylpyridin-2-yl)amino]propanoic acid. One area of interest is the development of 3-[Methyl-(3-methylsulfonylpyridin-2-yl)amino]propanoic acid-based therapies for cancer and inflammatory diseases. Another area of interest is the investigation of the mechanism of action of 3-[Methyl-(3-methylsulfonylpyridin-2-yl)amino]propanoic acid, which could lead to the development of more effective treatments. Additionally, further research is needed to explore the potential side effects and toxicity of 3-[Methyl-(3-methylsulfonylpyridin-2-yl)amino]propanoic acid, as well as its potential interactions with other drugs.
Méthodes De Synthèse
3-[Methyl-(3-methylsulfonylpyridin-2-yl)amino]propanoic acid can be synthesized through a multi-step process that involves the reaction of 2-chloro-3-methylpyridine with methylsulfonyl chloride, followed by the reaction of the resulting intermediate with 3-aminopropanoic acid. The final product is obtained through a series of purification steps.
Applications De Recherche Scientifique
3-[Methyl-(3-methylsulfonylpyridin-2-yl)amino]propanoic acid has been studied extensively for its potential therapeutic applications, particularly in the field of oncology. It has been shown to have anti-tumor effects in various cancer cell lines, including breast, lung, and colon cancer. 3-[Methyl-(3-methylsulfonylpyridin-2-yl)amino]propanoic acid has also been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Propriétés
IUPAC Name |
3-[methyl-(3-methylsulfonylpyridin-2-yl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S/c1-12(7-5-9(13)14)10-8(17(2,15)16)4-3-6-11-10/h3-4,6H,5,7H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTSHNFDPLFZQKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(=O)O)C1=C(C=CC=N1)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(2-Cycloheptylacetyl)-1,4-diazepan-1-yl]acetic acid](/img/structure/B6645395.png)
![3-[(2-chloroacetyl)amino]-N,4-dimethylbenzamide](/img/structure/B6645401.png)
![2-Methyl-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]butan-2-ol](/img/structure/B6645410.png)
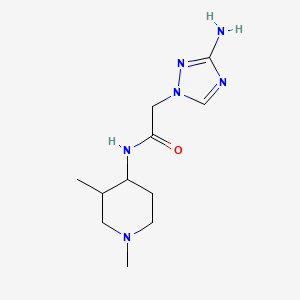
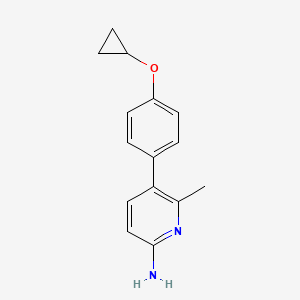
![2-[4-(2-Chloro-5-fluorophenyl)sulfonylmorpholin-3-yl]acetic acid](/img/structure/B6645434.png)

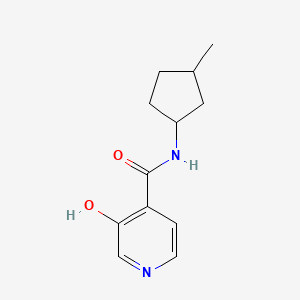
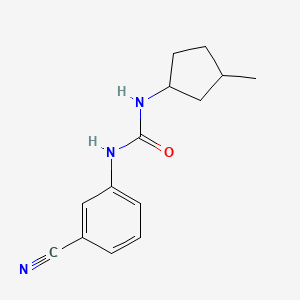
![5-Iodo-2-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]pyridazin-3-one](/img/structure/B6645449.png)
![4-chloro-3-[(2-ethylpyrazol-3-yl)methylamino]-N-methylbenzamide](/img/structure/B6645452.png)
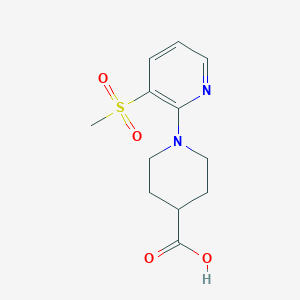
![3-methylsulfonyl-N-[1-(5-methylthiophen-2-yl)ethyl]pyridin-2-amine](/img/structure/B6645466.png)
